molecular formula C9H11BrO2S B1475247 2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid CAS No. 1597126-66-3

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid

Cat. No.: B1475247
CAS No.: 1597126-66-3
M. Wt: 263.15 g/mol
InChI Key: OHCKTAHIVXNJBE-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a tert-butyl group, along with a carboxylic acid functional group. This unique structure enhances its solubility and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
  • Cell Signaling Modulation : It influences various signaling pathways involved in inflammation and cell survival. This modulation can lead to alterations in gene expression that affect cellular metabolism and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its structural features may enhance its interaction with bacterial targets.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The presence of the carboxylic acid group enhances the compound's solubility, facilitating better absorption in biological systems.
  • Distribution : The compound's distribution is influenced by its interactions with transport proteins within cells, which can affect its bioavailability.
  • Metabolism : It undergoes metabolic transformations that may include oxidation and conjugation, impacting its overall biological activity.

Case Studies

Several studies have explored the biological activities of thiophene derivatives similar to this compound:

Study FocusFindings
MRSA Inhibition A study demonstrated effective inhibition of MRSA growth by a related thiophene derivative, indicating potential as an antibacterial agent.
Anticancer Activity In vitro tests on A549 lung adenocarcinoma cells showed significant reduction in cell viability upon treatment with this compound.
Anti-inflammatory Effects The compound's ability to inhibit COX enzymes suggests it could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

2-bromo-5-tert-butylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKTAHIVXNJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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